molecular formula C20H12N2O6 B2534830 Helioxanthin 8-1

Helioxanthin 8-1

Cat. No.: B2534830
M. Wt: 376.3 g/mol
InChI Key: PXSPEYYAEFFUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound has garnered significant attention due to its potent antiviral properties, particularly against hepatitis B virus (HBV), hepatitis C virus (HCV), herpes simplex virus type 1 (HSV-1), and human immunodeficiency virus (HIV) . Helioxanthin 8-1 exhibits a broad spectrum of antiviral activity, making it a promising candidate for further research and development in antiviral therapies.

Preparation Methods

Helioxanthin 8-1 is synthesized through a series of chemical reactions starting from helioxanthin. The synthetic route involves the formation of a cyclic hydrazide derivative, which is achieved through specific reaction conditions and reagents . The detailed synthetic route and industrial production methods are proprietary and often involve multiple steps to ensure high purity and yield of the final product. The compound is typically produced in a controlled laboratory environment to maintain its efficacy and stability.

Chemical Reactions Analysis

Helioxanthin 8-1 undergoes various chemical reactions, including:

Scientific Research Applications

Helioxanthin 8-1 has been extensively studied for its antiviral properties. It has shown significant efficacy in inhibiting the replication of HBV, HCV, HSV-1, and HIV in vitro

Mechanism of Action

Helioxanthin 8-1 exerts its antiviral effects through a unique mechanism. It inhibits the replication of HBV by suppressing both RNA and protein expression, as well as DNA replication . The compound achieves this by decreasing the binding of hepatocyte nuclear factors to the HBV promoter regions, thereby blocking viral gene expression and replication. This posttranscriptional down-regulation of critical transcription factors is a distinctive feature of this compound’s antiviral activity .

Properties

IUPAC Name

11-(1,3-benzodioxol-5-yl)-8,9-dihydro-[1,3]benzodioxolo[7,6-g]phthalazine-7,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O6/c23-19-11-5-9-2-4-13-18(28-8-26-13)16(9)15(17(11)20(24)22-21-19)10-1-3-12-14(6-10)27-7-25-12/h1-6H,7-8H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSPEYYAEFFUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C4C(=CC5=C3C(=O)NNC5=O)C=CC6=C4OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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